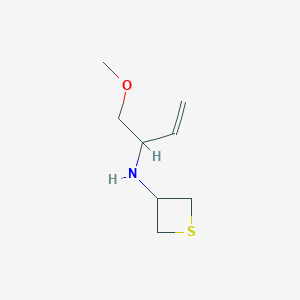
N-(1-Methoxybut-3-en-2-yl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methoxybut-3-en-2-yl)thietan-3-amine is a chemical compound with the molecular formula C8H15NOS and a molecular weight of 173.27 g/mol . This compound is characterized by its unique structure, which includes a thietan ring and a methoxybutenyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of N-(1-Methoxybut-3-en-2-yl)thietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. . Industrial production methods would involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
N-(1-Methoxybut-3-en-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thietan ring to a more saturated form.
Scientific Research Applications
N-(1-Methoxybut-3-en-2-yl)thietan-3-amine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methoxybut-3-en-2-yl)thietan-3-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, compounds with similar structures have been shown to interact with neurotransmitter systems, enzymes, and receptors. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-(1-Methoxybut-3-en-2-yl)thietan-3-amine can be compared with other thietan derivatives and methoxybutenyl compounds. Similar compounds include:
Thietan-3-amine: Lacks the methoxybutenyl group, making it less versatile in certain reactions.
N-(1-Methoxybut-3-en-2-yl)amine:
Properties
Molecular Formula |
C8H15NOS |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
N-(1-methoxybut-3-en-2-yl)thietan-3-amine |
InChI |
InChI=1S/C8H15NOS/c1-3-7(4-10-2)9-8-5-11-6-8/h3,7-9H,1,4-6H2,2H3 |
InChI Key |
YOWKRWGEZQZSMZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C=C)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


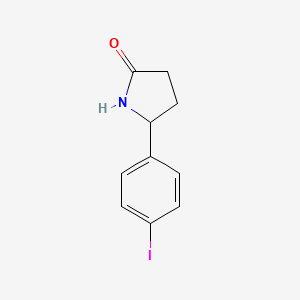
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)
![4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid](/img/structure/B13011612.png)
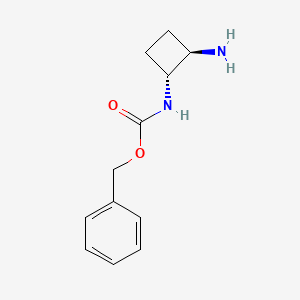

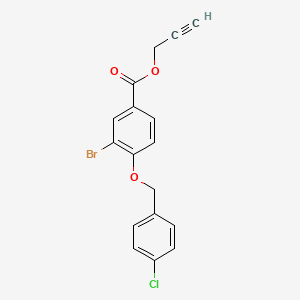

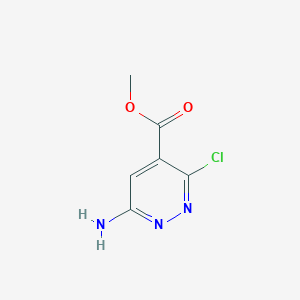
![tert-Butyl 3-bromo-5,5-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13011645.png)
![2-([2,2'-Bipyridin]-5-yl)ethanol](/img/structure/B13011648.png)
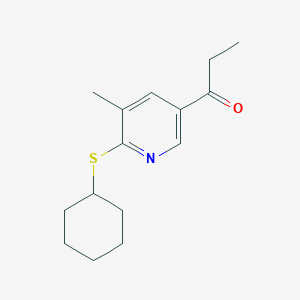
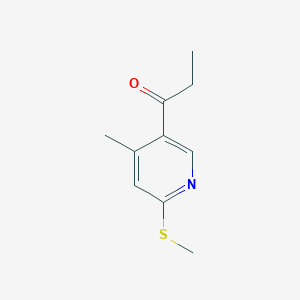

![2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13011673.png)
